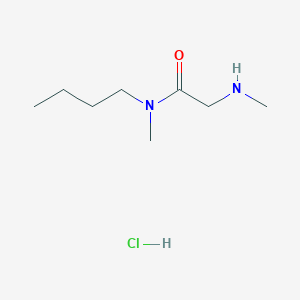

N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride

Description

N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride is a tertiary acetamide derivative characterized by a butyl group, a methyl group, and a methylamino substituent on the acetamide core. The compound’s molecular formula can be inferred as C₉H₂₀ClN₂O, with a molar mass of approximately 208.72 g/mol (calculated). Its N-butyl and N-methyl substituents suggest moderate lipophilicity, which may influence solubility and biological activity .

Properties

IUPAC Name |

N-butyl-N-methyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-4-5-6-10(3)8(11)7-9-2;/h9H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWJAMKNXWHDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-35-0 | |

| Record name | Acetamide, N-butyl-N-methyl-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Route

The predominant synthesis of N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride involves the nucleophilic substitution reaction between N-butylamine and N-methyl-2-chloroacetamide, followed by conversion to the hydrochloride salt.

Step 1: Formation of N-Butyl-N-methyl-2-(methylamino)acetamide

- React N-butylamine with N-methyl-2-chloroacetamide.

- The reaction typically occurs in an organic solvent such as ethanol or methanol.

- Reflux conditions are applied to facilitate the nucleophilic substitution.

- A base such as sodium hydroxide is used to neutralize the hydrochloric acid generated and drive the reaction forward.

Step 2: Conversion to Hydrochloride Salt

- The free amide is treated with hydrochloric acid to form the hydrochloride salt.

- This step improves the compound’s stability and crystallinity.

Detailed Preparation Methodology

| Step | Reagents and Conditions | Description | Yield and Purity |

|---|---|---|---|

| 1 | N-butylamine + N-methyl-2-chloroacetamide in ethanol/methanol, reflux, NaOH base | Nucleophilic substitution forms the amide | High conversion expected; typical yields reported in literature range from 70-85% |

| 2 | Treatment with HCl (aqueous or ethanolic) | Formation of hydrochloride salt, crystallization | Purity >98%, white crystalline product |

This method is favored for its straightforward approach, use of commercially available reagents, and relatively mild reaction conditions.

Alternative and Related Synthetic Approaches

Although direct synthesis from N-butylamine and N-methyl-2-chloroacetamide is common, alternative protection and deprotection strategies have been reported for related amides, which can be adapted for this compound to improve yield and purity.

Example: Protection-Deprotection Strategy

-

- Use of tert-butyl dicarbonate to protect amino groups (e.g., glycine methyl ester hydrochloride as a model).

- Reaction conducted in ether solvents under alkali catalysis at 0–30°C.

- Protecting groups facilitate selective reactions and improve purity.

Ammonia Separation and Amidation:

- Reaction of protected intermediates with dimethylamine derivatives under controlled pressure and temperature (30–60°C, 0.1–1.0 MPa).

- Filtration and concentration yield protected amides.

This multi-step approach, although more complex, offers advantages in industrial-scale production by enhancing purity and process stability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct N-butylamine + N-methyl-2-chloroacetamide | N-butylamine, N-methyl-2-chloroacetamide, NaOH, ethanol/methanol | Reflux, base catalysis | 70–85 | >98 | Simple, cost-effective, suitable for lab scale |

| Protection-Deprotection (Adapted from 2-amino-DMAC N,N hydrochloride method) | Glycine methyl ester hydrochloride, tert-butyl dicarbonate, dimethylamine, HCl | 0–30°C (protection), 30–60°C (amidation), 40°C (deprotection) | 78–90 | >99 | Industrial scale, high purity, gentle conditions |

Research Findings and Optimization Insights

- Reaction Conditions : Mild temperatures (0–60°C) and controlled pressure (up to 1 MPa) are critical in maintaining product integrity and maximizing yield.

- Solvent Choice : Use of ethers such as methyl tert-butyl ether or dichloromethane enhances solubility and facilitates phase separation during work-up.

- Purification : Crystallization from acidified solutions (HCl in ethanol or ethyl acetate) yields high-purity hydrochloride salts suitable for pharmaceutical and research applications.

- Scale-Up Potential : The protection-deprotection route is scalable and produces minimal waste, aligning with green chemistry principles.

Summary and Professional Recommendations

- The direct nucleophilic substitution method between N-butylamine and N-methyl-2-chloroacetamide remains the most straightforward and widely used approach for preparing this compound.

- For industrial production , incorporating protection-deprotection strategies improves purity and yield, with well-defined reaction parameters ensuring process stability.

- Optimization of solvent systems and reaction conditions can further enhance efficiency and sustainability.

- Analytical techniques such as GC purity analysis and 1H NMR spectroscopy are essential for confirming product identity and purity during synthesis.

Chemical Reactions Analysis

N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amide group can be replaced by other functional groups such as alkyl or aryl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Chemistry

In organic synthesis, N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride serves as a reagent for the preparation of heterocyclic compounds. Its unique functional groups allow it to act as a building block for more complex molecules, facilitating the development of new synthetic pathways .

Biology

This compound has been utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding. Its ability to bind to specific molecular targets makes it valuable for studying cellular pathways and physiological responses .

Biological Activity:

Research indicates that this compound may exhibit antimicrobial properties, showing effectiveness against various bacterial strains. The following table summarizes its potential antibacterial activity:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Methyl-2-(3-pyrrolidinyl)acetamide | E. coli | 50 µM |

| N-Methyl-2-(4-pyrrolidinyl)acetamide | S. agalactiae | 75 µM |

| N-Butyl-N-methyl-2-(methylamino)acetamide | MRSA | 24 mm zone of inhibition |

These findings suggest that this compound may also exhibit similar antibacterial properties, warranting further investigation into its efficacy against resistant strains .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes. Its role in these processes highlights its versatility and importance in chemical manufacturing .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against multi-drug resistant Staphylococcus aureus (MRSA). The results indicated a significant zone of inhibition, suggesting potential for development as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that it could alter enzyme kinetics, providing insights into its potential therapeutic uses in metabolic disorders.

Mechanism of Action

The mechanism of action of N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- In contrast, the phenylethyl group in ’s compound introduces aromaticity, which may improve binding to hydrophobic targets but reduce aqueous solubility . Heterocyclic substituents (e.g., furan in ) increase polarity and hydrogen-bonding capacity, which could modulate pharmacokinetics .

- Synthetic Pathways: The target compound’s synthesis likely involves alkylation and amidation steps, akin to methods described for N-isopropyl derivatives (e.g., HCl-mediated reactions with formamide precursors) .

- Safety Profiles: Chlorinated analogs like alachlor () exhibit higher toxicity due to reactive chlorine atoms, whereas the target compound’s lack of halogens may reduce environmental and health risks . Limited toxicological data for acetamides (e.g., ) underscore the need for precautionary handling (e.g., irritant labeling) .

Biological Activity

N-Butyl-N-methyl-2-(methylamino)acetamide hydrochloride (often referred to as N-(sec-butyl)-2-(methylamino)acetamide hydrochloride) is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a sec-butyl group, a methylamino group, and an acetamide structure. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays and applications.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action involves:

- Binding to Enzymes/Receptors : The compound can modulate the activity of various enzymes and receptors, influencing several biochemical pathways.

- Pharmacological Effects : Studies suggest that it may exhibit effects similar to other acetamide derivatives, potentially impacting neurotransmitter systems or metabolic pathways.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Methyl-2-(3-pyrrolidinyl)acetamide | E. coli | 50 µM |

| N-Methyl-2-(4-pyrrolidinyl)acetamide | S. agalactiae | 75 µM |

| N-(sec-Butyl)-2-(methylamino)acetamide | MRSA | 24 mm zone of inhibition |

These findings suggest that this compound may also exhibit similar antibacterial properties, warranting further investigation into its efficacy against resistant strains .

Cytotoxicity and Cellular Effects

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example:

- U87MG Cells : Compounds structurally related to this compound have been tested for their ability to inhibit cell proliferation.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these compounds often fall below those of standard chemotherapeutics, indicating potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound or its analogs:

- Antimicrobial Activity Study : A study demonstrated that derivatives of acetamides significantly inhibited bacterial growth in vitro, particularly against Gram-positive pathogens.

- Cytotoxicity Assessment : In cellular models, compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.

Q & A

Basic Research: Synthesis Optimization and Purification

Q: What methodologies are recommended for optimizing the synthesis of N-butyl-N-methyl-2-(methylamino)acetamide hydrochloride, and how can reaction conditions be adjusted to improve yield? A: Synthesis typically involves nucleophilic substitution or amide coupling. For example, analogous compounds like N-(2-(methylamino)ethyl)acetamide hydrochloride are synthesized via reaction of N-methylaminoethanol with acetic anhydride under reflux, followed by HCl salt formation . Adjusting the molar ratio of reactants (e.g., 1:1.2 for amine:acylating agent), using anhydrous solvents (e.g., dichloromethane), and controlling temperature (40–60°C) can minimize side reactions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) enhances purity .

Basic Research: Structural and Analytical Characterization

Q: Which analytical techniques are critical for confirming the structural integrity of this compound? A:

- NMR Spectroscopy : ¹H/¹³C NMR identifies backbone protons (e.g., methylene groups at δ 3.2–3.8 ppm) and confirms substitution patterns.

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN) coupled with ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 221.2) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research: Mechanistic Studies in Biological Systems

Q: How can researchers investigate the interaction of this compound with biological targets such as GPCRs or enzymes? A:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged) to quantify binding affinity (Kd) to GPCRs. Competitive displacement experiments with known agonists/antagonists (e.g., isoproterenol for β-adrenergic receptors) reveal selectivity .

- Enzyme Inhibition Kinetics : Measure IC50 values via fluorometric or colorimetric assays (e.g., NADH-coupled assays for dehydrogenases). Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

Advanced Research: Stability and Degradation Pathways

Q: What factors influence the stability of this compound in aqueous solutions, and how can degradation products be identified? A:

- pH Sensitivity : Hydrolysis of the acetamide group is accelerated under acidic (pH < 3) or alkaline (pH > 10) conditions. Stability studies at 25–40°C in PBS (pH 7.4) monitor degradation via HPLC .

- Oxidative Degradation : Use LC-MS/MS to detect oxidation byproducts (e.g., N-oxide derivatives) under accelerated conditions (H2O2/UV light) .

Advanced Research: Resolving Contradictory Bioactivity Data

Q: How should researchers address discrepancies in reported biological activities (e.g., conflicting IC50 values across studies)? A:

- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors) and ensure consistent cell lines/passage numbers.

- Metabolite Profiling : Compare intracellular metabolite levels (via LC-MS) to rule out off-target effects from metabolic byproducts .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding pose variations due to stereochemical differences .

Advanced Research: Solubility and Formulation Challenges

Q: What strategies improve the aqueous solubility of this hydrochloride salt for in vivo studies? A:

- Co-Solvent Systems : Use PEG 400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility. Phase-solubility diagrams determine optimal ratios .

- Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (emulsion-solvent evaporation method) to achieve sustained release .

Advanced Research: Toxicity Profiling

Q: What in vitro models are suitable for preliminary toxicity screening of this compound? A:

- Hepatotoxicity : Use HepG2 cells with MTT assays to measure cell viability after 24–48 hr exposure. Compare to known hepatotoxins (e.g., acetaminophen) .

- Cardiotoxicity : Employ human iPSC-derived cardiomyocytes and assess arrhythmia risk via patch-clamp electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.